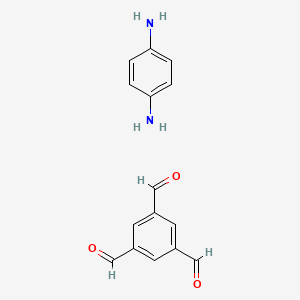

Benzene-1,3,5-tricarbaldehyde; benzene-1,4-diamine

Description

Properties

Molecular Formula |

C15H14N2O3 |

|---|---|

Molecular Weight |

270.28 g/mol |

IUPAC Name |

benzene-1,4-diamine;benzene-1,3,5-tricarbaldehyde |

InChI |

InChI=1S/C9H6O3.C6H8N2/c10-4-7-1-8(5-11)3-9(2-7)6-12;7-5-1-2-6(8)4-3-5/h1-6H;1-4H,7-8H2 |

InChI Key |

WDYQXCVMKOXLAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)N.C1=C(C=C(C=C1C=O)C=O)C=O |

Related CAS |

1242082-12-7 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene-1,3,5-tricarbaldehyde compound with benzene-1,4-diamine typically involves the condensation reaction between benzene-1,3,5-tricarbaldehyde and benzene-1,4-diamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Benzene-1,3,5-tricarbaldehyde compound with benzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under mild acidic or basic conditions.

Major Products

Oxidation: Produces benzene-1,3,5-tricarboxylic acid.

Reduction: Yields benzene-1,3,5-tris(hydroxymethyl)benzene.

Substitution: Forms various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzene-1,3,5-tricarbaldehyde compound with benzene-1,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzene-1,3,5-tricarbaldehyde compound with benzene-1,4-diamine involves its ability to form stable covalent bonds with various substrates. The aldehyde groups can react with nucleophiles, forming imine or Schiff base linkages. These reactions are crucial for the formation of covalent organic frameworks and other advanced materials. The compound’s ability to form hydrogen bonds and π-π interactions also plays a significant role in its functionality .

Comparison with Similar Compounds

Benzene-1,3,5-tricarbaldehyde (BTA)

- Chemical Formula : C₉H₆O₃; CAS : 3163-76-6 .

- Properties : White crystalline solid, soluble in polar aprotic solvents (DMF, DMSO), melting point 156–161°C .

- Applications: Key monomer in covalent organic frameworks (COFs) and dynamic covalent polymers due to its three aldehyde groups, enabling imine or hydrazone linkages .

Benzene-1,4-diamine (BDA)

Key Compound: TpPa-1 (BTA + BDA)

- CAS : 1414350-37-0; Formula : C₁₅H₁₄N₂O₆ .

- Properties : Microporous COF with BET surface area of 400–600 m²/g, pore volume 0.087 cm³/g, and 1.8 nm aperture .

Comparison with Similar Compounds

Aldehyde Monomers

Key Observations :

- BTA’s trifunctionality enables 3D COF architectures, whereas difunctional aldehydes (e.g., TP) restrict dimensionality .

- Hydroxyl-substituted BTA (MOP) enhances intermolecular interactions but reduces porosity compared to unmodified BTA .

Amine Monomers

Key Observations :

- BDA’s simplicity and symmetry favor high crystallinity in COFs, while 1,4-diaminonaphthalene introduces electronic properties but complicates synthesis .

- Benzidine’s toxicity and structural rigidity limit its utility compared to BDA .

COF Performance Comparison

Biological Activity

Benzene-1,3,5-tricarbaldehyde; benzene-1,4-diamine is a compound of significant interest due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by research findings and case studies.

Overview of the Compound

This compound is synthesized through the condensation reaction of benzene-1,3,5-tricarbaldehyde and benzene-1,4-diamine in a 1:1 molar ratio. The resulting compound features both aldehyde and amine functional groups, which contribute to its reactivity and potential biological applications.

The biological activity of this compound primarily arises from its ability to form stable covalent bonds with various biomolecules. The aldehyde groups can react with nucleophiles to form imine or Schiff base linkages. These reactions are crucial for the formation of covalent organic frameworks (COFs) and are also implicated in its interactions with biological targets.

Key Mechanisms:

- Covalent Bond Formation: The compound can form stable complexes with proteins and nucleic acids.

- Hydrogen Bonding: The presence of amine groups allows for hydrogen bonding interactions with biological macromolecules.

- π-π Interactions: The aromatic nature of the compound facilitates π-π stacking interactions with DNA and other aromatic systems.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anticancer Properties:

-

Anti-inflammatory Effects:

- Research has suggested that derivatives of this compound may possess anti-inflammatory properties, potentially making them useful in therapeutic applications for inflammatory diseases.

- Drug Delivery Systems:

Case Study 1: Anticancer Activity

A recent study investigated the effects of COFs derived from benzene-1,3,5-tricarbaldehyde on cancer cells. The results indicated a significant reduction in cell viability in HeLa cells when treated with these COFs under red light illumination. The generation of reactive oxygen species (ROS) was measured using 1,3-diphenylisobenzofuran (DPBF), confirming efficient photodynamic activity .

Case Study 2: Drug Delivery Applications

Another study explored the use of this compound in drug delivery systems. The compound was tested for its ability to encapsulate anti-cancer drugs and release them in a controlled manner. Results showed that the drug-loaded COFs could effectively target cancer cells while minimizing side effects on healthy tissues .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:

| Property/Compound | This compound | Benzene-1,3,5-tricarboxaldehyde | Benzene-1,4-diamine |

|---|---|---|---|

| Functional Groups | Aldehyde & Amine | Tricarboxaldehyde | Diamine |

| Covalent Bonding Ability | High | Moderate | Low |

| Anticancer Activity | Significant | Limited | None |

| Drug Delivery Potential | High | Low | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.